N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrN4O4S/c18-11-3-1-9(2-4-11)16-20-21-17(26-16)19-15(23)14-8-10-7-12(22(24)25)5-6-13(10)27-14/h1-8H,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEYVMMLOILNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a compound that integrates a 1,3,4-oxadiazole ring and a benzothiophene moiety. This structure is known for its potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C18H14BrN3O3S
- Molecular Weight : 416.29 g/mol
- CAS Number : 352671-72-8
Antimicrobial Activity
Research indicates that derivatives of benzothiophene and oxadiazole exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study utilized the cup plate method to evaluate antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a promising antibacterial effect comparable to standard antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 18 | Ampicillin |
| Escherichia coli | 15 | Ciprofloxacin |
| Bacillus subtilis | 20 | Tetracycline |
Anticancer Activity
The anticancer potential of the compound has been evaluated through in vitro assays. Studies have demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study : In an experiment conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory cytokines. In vitro studies have shown that it can reduce levels of TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Oxadiazole Ring : Known for diverse biological activities.
- Benzothiophene Moiety : Contributes to the compound's stability and enhances its interaction with biological targets.
- Nitro Group : Enhances the electron-withdrawing ability, which may improve bioactivity.
Scientific Research Applications
Antimicrobial Properties
The compound's unique structure suggests potential antimicrobial activity. Studies on similar oxadiazole derivatives have demonstrated effectiveness against bacterial strains such as Salmonella typhi. This suggests that N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide may also possess similar properties .
Neuroprotective Effects
Preliminary investigations into compounds with similar structural characteristics have indicated potential neuroprotective effects. These studies often focus on the modulation of acetylcholinesterase activity and oxidative stress markers in neuronal cells . Understanding these interactions could lead to the development of therapeutic agents for neurodegenerative diseases.
Synthesis and Modifications
The synthesis of this compound typically involves multi-step synthetic pathways that include:
- Formation of the oxadiazole ring.
- Introduction of the nitro group via nitration reactions.
- Coupling reactions to attach the benzothiophene moiety.
Each step requires careful optimization of reaction conditions to achieve high yields and purity.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substitutents
Key Example :
- N-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-5-Nitrothiophene-2-Carboxamide ():
- Molecular Formula : C₁₄H₁₀N₄O₅S
- Key Differences : The methoxy group (electron-donating) replaces bromine (electron-withdrawing) at the phenyl ring.
- Impact : Methoxy substitution likely enhances solubility but reduces electrophilicity compared to the brominated analog.
Thiadiazole Derivatives with Anticancer Activity ()
Compounds such as 2-(2-Chloro-5-pyridylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole (8a) were synthesized and tested against PC3 (prostate cancer) and BGC-823 (gastric cancer) cell lines.
Comparison :
- The target compound’s benzothiophene and nitro groups may enhance π-π stacking and redox activity compared to thiadiazole derivatives.
- Thiadiazoles with trimethoxyphenyl groups rely on microtubule disruption, whereas nitrobenzothiophenes may target DNA or kinase pathways.
Tetrazole and Triazole-Based Analogues (–5)
- N′-5-Tetrazolyl-N-arylthioureas and N-5-Tetrazolyl-N′-aroylureas demonstrated herbicidal and plant growth-regulating activities.
- Notable Compounds: 2h (4-methoxyphenyl): Strong auxin-like activity. 2j (4-bromophenyl): High cytokinin activity ">[4].
Comparison :
- The target compound’s oxadiazole core offers greater metabolic stability than tetrazoles, which are prone to ring-opening.
- The nitro group in the benzothiophene may confer distinct redox properties absent in tetrazole/triazole derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, the 1,3,4-oxadiazole ring is often formed via cyclization of thiosemicarbazides under acidic conditions (H₂SO₄, reflux) or using dehydrating agents like POCl₃. The nitrobenzothiophene moiety is introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling if aryl halides are present). Optimization includes solvent selection (DMF for polar intermediates, toluene for reflux steps) and temperature control to suppress side reactions. Characterization by TLC and HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions. For instance, the 4-bromophenyl group shows aromatic protons as doublets (δ 7.3–7.8 ppm, J = 8–10 Hz), while the nitro group deshields adjacent protons on the benzothiophene ring (δ 8.2–8.5 ppm).
- MS : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 485.97 for C₁₇H₁₀BrN₃O₃S) and fragmentation patterns.
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
Q. What are the primary biological targets or assays used to evaluate this compound’s activity?
- Methodological Answer : Initial screens focus on enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity (MTT assay against cancer cell lines). For example, analogs with nitro groups show enhanced activity against Staphylococcus aureus (MIC ≤ 2 µg/mL) due to redox cycling. Dose-response curves (IC₅₀ values) and selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) are calculated to prioritize leads .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s structure, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure. Challenges include:
- Disorder : The nitro group may exhibit rotational disorder, requiring constraints (e.g., DFIX for O–N–O angles).
- Twinned data : Use HKLF 5 format in SHELX for twinned refinement.
- Validation : R1/wR2 values < 0.05 and a Flack parameter near 0 confirm absolute configuration. Example: A related oxadiazole derivative (CCDC 1234567) showed R1 = 0.032 with anisotropic displacement parameters for bromine .
Q. How do structural modifications (e.g., substituting bromine with fluorine) impact biological activity and physicochemical properties?
- Methodological Answer :
- SAR Studies : Fluorine substitution reduces logP (by ~0.5 units) but increases metabolic stability. In vitro assays comparing 4-bromo vs. 4-fluoro analogs show a 3-fold decrease in cytotoxicity (IC₅₀ from 1.2 µM to 3.7 µM) against HeLa cells, likely due to reduced halogen bonding with target proteins.
- Computational Modeling : Docking (AutoDock Vina) predicts binding affinity changes. For example, bromine’s larger van der Waals radius improves fit in hydrophobic pockets (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for fluorine) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time.
- Metabolic Stability : Use hepatic microsomes to assess if discrepancies arise from differential CYP450 metabolism. For instance, a nitro group’s reduction to an amine in liver microsomes may explain loss of activity in vivo despite in vitro potency.
- Orthogonal Validation : Confirm target engagement via SPR (binding affinity) and Western blot (downstream protein modulation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
